Dibutyl 2,2'-dithiodiacetate

Description

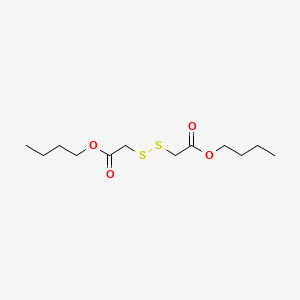

Dibutyl 2,2'-dithiodiacetate (CAS 4121-12-4) is an organosulfur compound with the molecular formula C₁₂H₂₂O₄S and a molecular weight of 262.366 g/mol . Structurally, it consists of two acetate groups linked by a disulfide bond (–S–S–), each esterified with a butyl group. This compound is also known as thiodiglycollic acid dibutyl ester or dibutyl 2,2'-thiobisacetate . Its IUPAC name is dibutyl 2-[(2-butoxy-2-oxoethyl)disulfanyl]acetate, reflecting its esterified alkyl chains and disulfide core.

Properties

IUPAC Name |

butyl 2-[(2-butoxy-2-oxoethyl)disulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S2/c1-3-5-7-15-11(13)9-17-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKRYLBUAIGWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSSCC(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178669 | |

| Record name | Dibutyl 2,2'-dithiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23959-95-7 | |

| Record name | 1,1′-Dibutyl 2,2′-dithiobis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23959-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl 2,2'-dithiodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023959957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl 2,2'-dithiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 2,2'-dithiodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl 2,2'-dithiodiacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2MM4WR3KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-dithiodiacetate can be synthesized through the esterification of dithiodiacetic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-dithiodiacetate involves the continuous esterification of dithiodiacetic acid with butanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials. The final product is obtained in high purity through further purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dibutyl 2,2’-dithiodiacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for these reactions.

Substitution: Dibutyl 2,2’-dithiodiacetate can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate; typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine to neutralize the by-products.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, disulfides

Substitution: Corresponding amides, esters

Scientific Research Applications

Dibutyl 2,2’-dithiodiacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to modulate enzyme activities. It is also used in the development of novel biomolecules with therapeutic potential.

Medicine: Research is ongoing to explore the potential medicinal applications of dibutyl 2,2’-dithiodiacetate, particularly in the development of new drugs for treating oxidative stress-related diseases.

Industry: The compound is used in the formulation of specialty chemicals and materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of dibutyl 2,2’-dithiodiacetate involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cellular components. Additionally, it can interact with specific molecular targets, such as enzymes, to modulate their activities and influence various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of 2,2'-Thiodiacetate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Dimethyl 2,2'-thiobisacetate | 16002-29-2 | C₆H₁₀O₄S | 178.21 | Not reported | 1.29 (predicted) |

| Diethyl 2,2'-thiodiacetate | 925-47-3 | C₈H₁₄O₄S | 206.26 | 285–290 (est.) | 1.15 (est.) |

| This compound | 4121-12-4 | C₁₂H₂₂O₄S | 262.37 | Not reported | 1.035 (predicted) |

| Dipentyl 2,2'-thiodiacetate | 4121-11-3 | C₁₄H₂₆O₄S | 290.42 | 360.8 (predicted) | 1.035 (predicted) |

Structural Differences and Reactivity

- Alkyl Chain Length: The primary distinction lies in the esterifying alkyl groups (methyl, ethyl, butyl, pentyl). Longer chains (e.g., butyl, pentyl) increase molecular weight and lipophilicity, reducing water solubility but enhancing compatibility with nonpolar matrices like plastics or oils .

- Disulfide vs. Thioether Linkage : this compound contains a disulfide bond (–S–S–), while analogs like dimethyl 2,2'-thiobisacetate () feature a single thioether bond (–S–). Disulfide bonds are more reactive, enabling redox-based applications such as dynamic crosslinking in polymers .

Physical and Chemical Properties

- Boiling Point : Dipentyl 2,2'-thiodiacetate exhibits the highest predicted boiling point (360.8°C) due to its longer pentyl chains, whereas dimethyl and diethyl analogs have lower volatility .

- Density : All analogs share similar densities (~1.03–1.29 g/cm³), with shorter-chain esters being slightly denser .

- Stability : Dibutyl and dipentyl esters are more thermally stable than methyl or ethyl derivatives, making them suitable for high-temperature industrial processes .

Biological Activity

Dibutyl 2,2'-dithiodiacetate (DBDDA) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DBDDA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DBDDA is characterized by its unique structure, which includes two butyl groups and a dithiodiacetate moiety. This configuration contributes to its reactivity and interaction with biological systems. The molecular formula for DBDDA is C10H18O4S2, and its molecular weight is approximately 270.38 g/mol.

Mechanisms of Biological Activity

The biological activity of DBDDA can be attributed to several mechanisms:

- Antioxidant Activity : DBDDA has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Modulation of Enzyme Activity : Studies indicate that DBDDA can influence the activity of certain enzymes involved in metabolic processes. This modulation can lead to altered metabolic pathways and affect cellular functions.

- Cell Proliferation and Apoptosis : Research has demonstrated that DBDDA can impact cell proliferation rates and induce apoptosis in specific cell lines. This effect may have implications for cancer research, where controlling cell growth is critical.

1. Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of DBDDA on different cell lines. For instance:

- Human Cancer Cell Lines : In vitro studies have shown that DBDDA exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values (the concentration required to inhibit 50% of cell viability) were determined to be around 15-25 µM, indicating significant potency.

2. Animal Studies

Animal models have been utilized to further understand the biological effects of DBDDA:

- Rodent Models : In a study involving Wistar rats, administration of DBDDA led to notable changes in liver enzyme levels, suggesting potential hepatotoxicity at higher doses. Histopathological examinations revealed alterations in liver architecture consistent with toxicity.

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| In Vitro Cytotoxicity | Human Cell Lines | 15-25 µM | Reduced viability in cancer cell lines |

| In Vivo Toxicity | Wistar Rats | 50-100 | Elevated liver enzymes; histopathological changes |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of DBDDA using an in vitro model with human fibroblast cells exposed to oxidative stress. Results indicated that pre-treatment with DBDDA significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels.

Case Study 2: Impact on Reproductive Health

Research assessing the effects of DBDDA on reproductive health in male rats showed a decrease in sperm motility and viability after exposure to high doses. This finding raises concerns regarding the potential reproductive toxicity of the compound.

Q & A

Q. What are the recommended synthesis methods for Dibutyl 2,2'-dithiodiacetate in laboratory settings?

The synthesis typically involves esterification of 2,2'-dithiodiacetic acid with butanol under acidic catalysis. A reflux setup with sulfuric acid as a catalyst (0.5–1% w/w) is commonly employed. The reaction is monitored via thin-layer chromatography (TLC) for completion, followed by neutralization, extraction with dichloromethane, and purification via vacuum distillation. Yield optimization requires strict control of stoichiometric ratios (2:1 butanol-to-acid) and reaction time (6–8 hours at 110°C) .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in Safety Data Sheets).

- Conduct experiments in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizers (e.g., peroxides) and heat sources (>30°C) to prevent decomposition .

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the dithio group can generate disulfides or thiols. Shelf life extends to 12 months when stored in desiccated conditions .

Advanced Research Questions

Q. How does the dithio group influence the compound’s reactivity in nucleophilic substitutions?

The dithio (-S-S-) bridge increases electrophilicity at the acetate carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or alcohols). However, steric hindrance from the butyl ester groups can slow reactivity. Computational studies (DFT) suggest that cleavage of the S-S bond under reducing conditions (e.g., NaBH4) generates thiol intermediates, altering reaction pathways .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for butyl CH2; δ 3.5–3.7 ppm for -S-S- adjacent CH2). ¹³C NMR confirms ester carbonyls at ~170 ppm.

- FT-IR : Peaks at 1730 cm⁻¹ (C=O ester), 650 cm⁻¹ (S-S stretch).

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode detect [M+Na]⁺ ions (m/z ~327). Purity >98% is achievable with gradient elution (acetonitrile/water) .

Q. How can researchers resolve spectral data contradictions when analyzing derivatives?

Contradictions often arise from impurities or isomerization. Strategies include:

Q. What are the ecological toxicity implications of this compound?

While acute aquatic toxicity is low (LC50 >100 mg/L for Daphnia magna), long-term biodegradability studies show <50% degradation in 28 days (OECD 301F), indicating moderate persistence. Avoid disposal via aqueous systems; incineration with scrubbers is recommended .

Methodological Tables

Q. Table 1: Key Physical-Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 285–290°C (decomposes) | |

| Density (20°C) | 1.12 g/cm³ | |

| LogP (Octanol-Water) | 3.2 (predicted) |

Q. Table 2: Hazard Classification

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Use PPE; wash exposed areas |

| Eye Irritation | Category 2A | Safety goggles required |

| Environmental Toxicity | Chronic Cat. 3 | Avoid release to waterways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.